molecular formula C19H16O3 B1329338 4,4',4''-Methanetriyltriphenol CAS No. 603-44-1

4,4',4''-Methanetriyltriphenol

Cat. No.: B1329338
CAS No.: 603-44-1
M. Wt: 292.3 g/mol
InChI Key: WFCQTAXSWSWIHS-UHFFFAOYSA-N
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Description

4,4’,4’'-Methanetriyltriphenol, also known as trihydroxytriphenylmethane, is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol. This compound is characterized by three hydroxyl groups attached to a triphenylmethane core, making it a versatile molecule in various chemical applications.

Scientific Research Applications

4,4’,4’'-Methanetriyltriphenol has a wide range of applications in scientific research:

    Hydrogen-bond Networks: It forms two-dimensional square networks through O-H…O hydrogen bonds, which are useful in designing intricate molecular structures.

    Gas Transport Properties: Derivatives of this compound are used in polyimide membranes for gas separation technologies.

    Methane Conversion: It plays a role in the oxidative coupling of methane to ethene, enhancing the efficiency of methane conversion processes.

    Methanol Production: It is implicated in biological methane conversion processes for methanol production.

    Biodegradation of Environmental Contaminants: Derivatives are used in the biodegradation of contaminants like 1,4-dioxane in aquifers.

Safety and Hazards

The safety information for 4,4’,4’'-Methanetriyltriphenol indicates that it should be handled with care. Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment . It’s important to store the compound in a tightly closed container, in a cool and dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’,4’'-Methanetriyltriphenol is typically synthesized through the oxidation of trimethylbenzene. One common method involves reacting mesitylene with hydrogen peroxide under acidic conditions to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Methanetriyltriphenol involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Methanetriyltriphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Methanetriyltriphenol involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups facilitate the formation of hydrogen-bond networks, which are crucial in the development of complex chemical compounds and materials. Additionally, its derivatives can activate methane on metal oxide surfaces, enhancing methane conversion processes.

Comparison with Similar Compounds

    4,4’,4’'-Trihydroxytriphenylmethane: Shares a similar structure but may differ in specific functional group arrangements.

    Triphenylmethane: Lacks the hydroxyl groups, making it less versatile in hydrogen-bond formation.

    Phenol: Contains only one hydroxyl group, limiting its ability to form extensive hydrogen-bond networks.

Uniqueness: 4,4’,4’'-Methanetriyltriphenol is unique due to its three hydroxyl groups, which allow for extensive hydrogen-bonding capabilities and versatile chemical reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897129
Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-44-1, 25639-41-2
Record name 4,4′,4′′-Methylidynetris[phenol]
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Record name 4,4',4''-Methylidynetrisphenol
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Record name Phenol, methylidynetris-
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Record name Leucoaurine
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Record name Phenol, methylidynetris-
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Record name 4-[Bis(4-hydroxyphenyl)methyl]phenol
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Record name 4,4',4''-methylidynetrisphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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